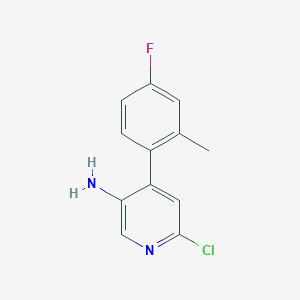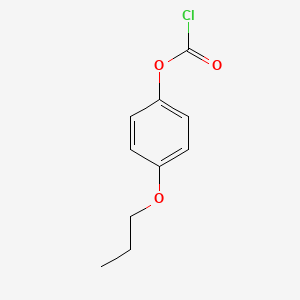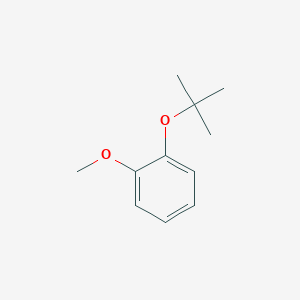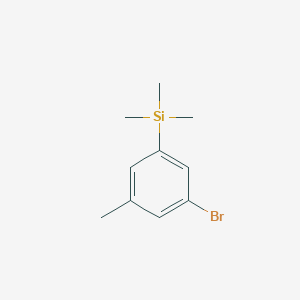
(3-Bromo-5-methylphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi. It is a derivative of trimethylsilane, where the phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)trimethylsilane typically involves the bromination of 5-methylphenyltrimethylsilane. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: (3-Bromo-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted phenyltrimethylsilanes.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: 5-Methylphenyltrimethylsilane.
科学研究应用
Chemistry: (3-Bromo-5-methylphenyl)trimethylsilane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of biaryl compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs, particularly those targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.
作用机制
The mechanism of action of (3-Bromo-5-methylphenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 3-position is highly reactive and can be easily substituted by nucleophiles. The trimethylsilyl group provides stability to the molecule and facilitates its participation in cross-coupling reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring.
相似化合物的比较
(3-Bromophenyl)trimethylsilane: Similar structure but lacks the methyl group at the 5-position.
(3-Bromo-5-methoxyphenyl)trimethylsilane: Similar structure but has a methoxy group instead of a methyl group.
(3-Bromo-4-methylphenyl)trimethylsilane: Similar structure but the methyl group is at the 4-position.
Uniqueness: (3-Bromo-5-methylphenyl)trimethylsilane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern influences its reactivity and makes it suitable for specific synthetic applications. The presence of the trimethylsilyl group enhances its stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
属性
分子式 |
C10H15BrSi |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
(3-bromo-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |
InChI 键 |
HNSSADBVEDYJPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
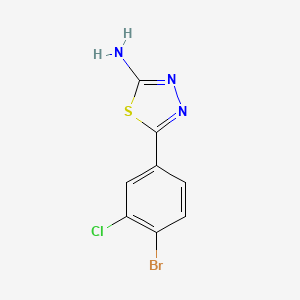
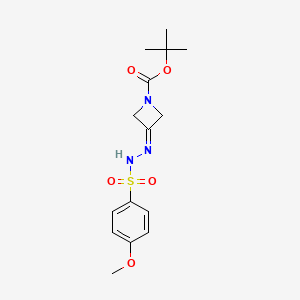

![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)


![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)

![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
